molecular formula C9H10BrNO B15249177 N-(2-(bromomethyl)phenyl)acetamide

N-(2-(bromomethyl)phenyl)acetamide

Cat. No.: B15249177
M. Wt: 228.09 g/mol
InChI Key: HQSRONOCNTWQHF-UHFFFAOYSA-N
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Description

N-(2-(bromomethyl)phenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with a bromomethyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(bromomethyl)phenyl)acetamide can be synthesized through several methods. One common approach involves the bromination of N-(2-methylphenyl)acetamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(bromomethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include N-(2-(hydroxymethyl)phenyl)acetamide, N-(2-(aminomethyl)phenyl)acetamide, and N-(2-(thiomethyl)phenyl)acetamide.

    Oxidation: Products include N-(2-(carboxymethyl)phenyl)acetamide.

    Reduction: Products include N-(2-(methylamino)phenyl)acetamide.

Scientific Research Applications

N-(2-(bromomethyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(bromomethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(bromomethyl)phenyl)acetamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-[2-(bromomethyl)phenyl]acetamide

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

HQSRONOCNTWQHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1CBr

Origin of Product

United States

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